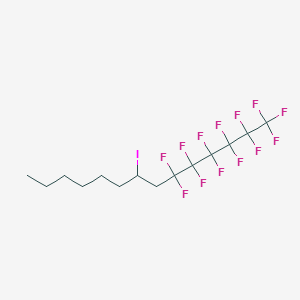

2-Iodo-1-(perfluorohexyl)octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Iodo-1-(perfluorohexyl)octane is a synthetic compound belonging to the family of perfluoroalkyl iodides. It is characterized by its highly fluorinated structure, which imparts unique chemical and physical properties. This compound has garnered interest in various fields, including medical, environmental, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-(perfluorohexyl)octane typically involves the iodination of a perfluoroalkyl precursor. One common method is the reaction of perfluorohexyl iodide with an octyl Grignard reagent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through distillation or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-1-(perfluorohexyl)octane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to form different perfluoroalkyl derivatives.

Oxidation Reactions: Oxidative conditions can lead to the formation of perfluoroalkyl alcohols or acids.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products

The major products formed from these reactions include perfluoroalkyl derivatives, alcohols, and acids, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Iodo-1-(perfluorohexyl)octane has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other perfluoroalkyl compounds.

Biology: Investigated for its potential use in biological imaging and as a contrast agent.

Medicine: Explored for its use in drug delivery systems due to its unique chemical properties.

Industry: Utilized in the development of advanced materials, including surface coatings and lubricants.

Wirkmechanismus

The mechanism of action of 2-Iodo-1-(perfluorohexyl)octane is primarily related to its interaction with biological membranes and proteins. The highly fluorinated structure allows it to interact with lipid bilayers, potentially altering membrane fluidity and permeability. This interaction can affect various cellular processes and pathways, making it a valuable tool in biological research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Iodo-1-(perfluorohexyl)octane

- 2-Bromo-1-(perfluorohexyl)octane

- 2-Iodo-1-(perfluorobutyl)octane

Uniqueness

2-Iodo-1-(perfluorohexyl)octane stands out due to its specific perfluoroalkyl chain length and the presence of an iodine atom. This combination imparts unique reactivity and physical properties, making it suitable for specialized applications in various fields .

Biologische Aktivität

2-Iodo-1-(perfluorohexyl)octane, with the chemical formula C14H16F13I, is an organofluorine compound belonging to a class known as perfluorinated alkyl iodides (PFAIs). The compound features a perfluorohexyl chain (C6F13) linked to an octane chain (C8H17) via an iodide group at the second position. This unique structure imparts distinct physical and chemical properties, which have garnered attention in various scientific fields, particularly in medicinal chemistry and materials science.

The presence of the perfluorohexyl group contributes to the compound's high thermal and chemical stability, water and oil repellency, and low surface tension. These properties are significant for applications in coatings, lubricants, and drug delivery systems. The iodoalkyl functionality also suggests potential reactivity in nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

Biological Activity

Research on the biological activity of this compound is limited but indicates several promising avenues:

- Biocompatibility : Preliminary studies suggest that compounds in this class exhibit low cytotoxicity. For instance, a study indicated that formulations containing similar perfluorinated compounds did not inhibit cell growth or cause cell lysis in vitro .

- Ocular Applications : One notable application is in the treatment of dry eye disease. Compositions including perfluorinated compounds have shown efficacy in improving tear film stability and reducing symptoms associated with dry eye conditions. In clinical trials, patients reported significant improvements in tear film break-up time (TFBUT) and subjective symptom scores after using these formulations .

- Potential Pharmacological Effects : While specific studies on this compound are scarce, its structural analogs have been investigated for various biological effects. For example, other perfluorinated compounds have been explored for their roles as drug delivery agents due to their ability to enhance solubility and stability of therapeutic agents.

Study on Tear Film Stability

A clinical study evaluated the impact of a formulation containing this compound on patients with dry eye disease. Key findings included:

| Parameter | Baseline | Follow-Up | p-value |

|---|---|---|---|

| Tear Film Break-Up Time (seconds) | 5.3 | 8.7 | 0.0026 |

| Ocular Surface Disease Index Score | 25 | 12 | <0.0001 |

| Corneal Staining Grade (0-4) | 2.3 | 0.5 | 0.0013 |

These results indicate a statistically significant improvement in tear film stability and reduction in corneal damage after treatment with the formulation .

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its unique fluorinated structure may influence cellular interactions and membrane dynamics, thereby enhancing biocompatibility and therapeutic efficacy.

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodotetradecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F13I/c1-2-3-4-5-6-8(28)7-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h8H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWXUPPPAHSALU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F13I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80546557 |

Source

|

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109574-84-7 |

Source

|

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.